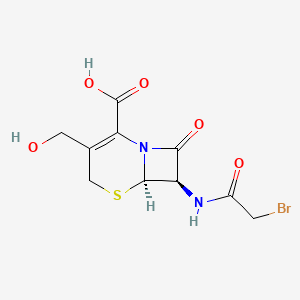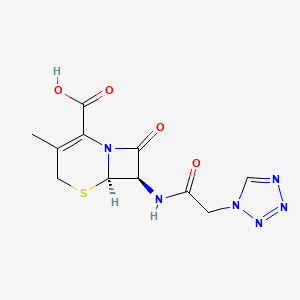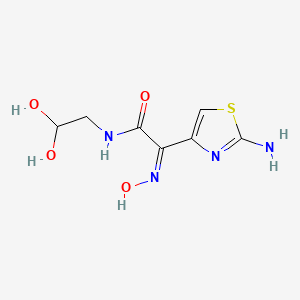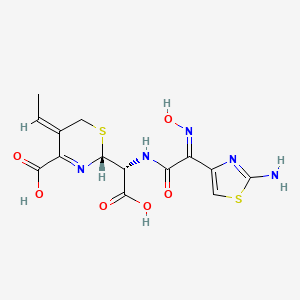
Famciclovir N7-Isomère
Vue d'ensemble
Description
Famciclovir N7-Isomer is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster . The molecular formula of Famciclovir N7-Isomer is C14H19N5O4 .
Synthesis Analysis
The synthesis of Famciclovir involves biocatalytic methods that have been applied to the production of FDA-approved anti-viral drugs and their intermediates . The enzymatic asymmetric synthesis of amino acid components, the fermentative production of structurally complex intermediates of anti-influenza drugs, and the fully enzymatic, large-scale synthesis of a potential block-buster HIV drug are exemplary .
Molecular Structure Analysis
The compound Famciclovir is synthesized and characterized by elemental analysis, 1H NMR, 13C NMR, mass spectra, electronic spectra, and IR spectra . This confirms the proposed structure for the compound Famciclovir .
Chemical Reactions Analysis
Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .
Applications De Recherche Scientifique
Synthèse de médicaments antiviraux
Le Famciclovir N7-Isomère est un intermédiaire clé dans la synthèse du Famciclovir, un médicament antiviral utilisé principalement pour le traitement des infections à virus herpétiques. Il s’agit d’un promédicament de la pénciclovir et il présente une biodisponibilité élevée. Le N7-Isomère joue un rôle crucial dans la capacité du médicament à inhiber l’ADN polymérase virale, empêchant ainsi la réplication virale {svg_1}.
Biocatalyse dans la production pharmaceutique
La biocatalyse fait référence à l’utilisation de catalyseurs naturels, comme les enzymes, pour effectuer des transformations chimiques. Le N7-Isomère peut être synthétisé par des méthodes biocatalytiques, offrant une stratégie hautement sélective et respectueuse de l’environnement pour la production de médicaments antiviraux. Cette approche est particulièrement précieuse dans la production de masse de médicaments nécessaires aux épidémies, telles que la COVID-19 {svg_2}.
Études de polymorphisme
Le polymorphisme dans les produits pharmaceutiques peut affecter considérablement les propriétés du médicament, telles que sa biodisponibilité et sa stabilité. Des études sur le Famciclovir ont révélé diverses formes polymorphes, y compris le N7-Isomère. La compréhension de ces formes est essentielle pour optimiser les performances du médicament et développer de meilleures formulations {svg_3}.
Recherche sur la synthèse enzymatique
Le N7-Isomère fait également l’objet de recherches en synthèse enzymatique, où les enzymes sont utilisées pour produire des composés pharmaceutiques. Ce domaine d’étude se concentre sur la découverte et l’application de nouvelles réductases aminées pour la synthèse d’agents antiviraux, y compris des intermédiaires comme le N7-Isomère {svg_4}.
Chimie à l’état solide
La recherche en chimie à l’état solide impliquant le N7-Isomère comprend l’exploration de sa structure cristalline et de ses propriétés. Ces recherches sont fondamentales pour le développement de nouveaux systèmes d’administration de médicaments et pour l’amélioration du processus de fabrication du principe actif {svg_5}.
Mécanisme D'action
Target of Action
Famciclovir N7-Isomer, like its parent compound Famciclovir, is primarily targeted against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) .
Mode of Action
Famciclovir N7-Isomer is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . This triphosphate form preferentially inhibits the DNA polymerase of susceptible viruses .
Biochemical Pathways
The biochemical pathway affected by Famciclovir N7-Isomer involves the inhibition of viral DNA synthesis. The active form of the drug, penciclovir triphosphate, competes with deoxyguanosine triphosphate for viral DNA polymerase, which results in the termination of viral DNA elongation .
Pharmacokinetics
Famciclovir N7-Isomer, like Famciclovir, is expected to have good oral bioavailability . Following oral administration, it undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue . Penciclovir is predominantly eliminated unchanged by the kidney, partly by active tubular excretion .
Result of Action
The result of Famciclovir N7-Isomer’s action is the inhibition of viral replication. By selectively inhibiting viral DNA polymerase, the drug prevents the virus from multiplying and spreading, thereby helping to control the infection .
Action Environment
The action of Famciclovir N7-Isomer can be influenced by various environmental factors. For instance, the drug’s absorption may be affected by the presence of food in the stomach . Additionally, the drug’s elimination can be affected by the patient’s renal function, with slower elimination observed in patients with severe renal impairment .
Orientations Futures
Propriétés
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDLNFKTYJBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131266-15-4 | |
| Record name | 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cefaclor impurity E [EP impurity]](/img/no-structure.png)





![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

